
Ethyl anthranilate
Overview
Description
Ethyl anthranilate (CAS 87-25-2) is an aromatic ester derived from anthranilic acid (2-aminobenzoic acid) and ethanol. It is widely recognized for its sweet, fruity, grape-like odor and is extensively used in the flavor and fragrance industries. This compound occurs naturally in wines, such as Pinot Noir, and has been identified as a key aroma-active compound . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) and an ester functional group (-COOCH₂CH₃). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl anthranilate can be synthesized through several methods:
Esterification of Anthranilic Acid: This method involves the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Amidation, Oxidation, Hydrolysis, and Esterification of o-Toluidine: This multi-step process starts with the amidation of o-toluidine, followed by oxidation, hydrolysis, and finally esterification to produce this compound.
Industrial Production Methods: In industrial settings, the esterification method is commonly used due to its simplicity and efficiency. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl anthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthranilic acid.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Anthranilic acid.
Reduction: Corresponding amine.
Substitution: Various substituted anthranilates depending on the nucleophile used.
Scientific Research Applications
Fragrance and Flavoring Agent
Overview
Ethyl anthranilate is widely used in the fragrance industry due to its pleasant aroma reminiscent of grapes. It is commonly employed in perfumes, cosmetics, and flavoring agents for food products.
Case Studies
- A study highlighted its effectiveness in masking undesirable odors in food products while enhancing flavor profiles. The compound's low toxicity makes it suitable for use in consumables and personal care products .
Insect Repellent
Overview
Recent research has identified this compound as an effective insect repellent. Its application is particularly significant in controlling invasive species such as fire ants.
Research Findings
- A study demonstrated that extremely low concentrations of this compound could prevent nesting by fire ant workers. The effectiveness was noted at concentrations lower than those required for other established repellents like DEET, indicating its potential as a safer alternative in pest control .
Medical Applications
Overview
this compound has shown promise in various medical applications, particularly in dermatology and respiratory medicine.
Case Studies
- Psoriasis Treatment : Topical application of anthranilate derivatives has been reported to ameliorate psoriatic inflammation in mouse models by inhibiting keratinocyte-derived chemokines, suggesting potential therapeutic benefits for skin conditions .
- Pulmonary Protection : In studies involving smoke-induced emphysema models, this compound was utilized to assess its protective effects against oxidative stress and inflammation in lung tissues .
Environmental Safety
Overview
The environmental impact of this compound has been assessed through various screening-level risk assessments.
Findings
- This compound was identified as having no significant risk to aquatic environments based on its low predicted environmental concentration (PEC) compared to the predicted no-effect concentration (PNEC). This assessment underscores its biodegradability and non-bioaccumulative nature .
Analytical Chemistry
Overview
In analytical chemistry, this compound is used as a reagent for various assays.
Applications
- It has been employed in methods for determining bilirubin levels through coupling reactions with diazonium salts, demonstrating its utility in clinical diagnostics .
Data Summary
Mechanism of Action
The mechanism of action of ethyl anthranilate varies depending on its application:
Comparison with Similar Compounds
Ethyl anthranilate belongs to the anthranilate ester family, which includes compounds like mthis compound, 2-phenylthis compound, and isobutyl anthranilate. These esters share a common anthranilic acid backbone but differ in their alkyl groups, leading to variations in physical properties, applications, and stability.
Structural and Physical Properties
The table below compares key physical properties of this compound with its analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Odor Profile |
---|---|---|---|---|---|
This compound | C₉H₁₁NO₂ | 165.19 | 266–268 | Slightly soluble | Sweet, grape-like |
Mthis compound | C₈H₉NO₂ | 151.16 | 256–258 | Poorly soluble | Fruity, concord grape |
2-Phenylthis compound | C₁₅H₁₅NO₂ | 241.29 | 300–302 | Insoluble | Floral, honey-like |
Isobutyl anthranilate | C₁₁H₁₅NO₂ | 193.24 | 275–277 | Insoluble | Berry-like, tropical |
Key Observations :
- Volatility : this compound has a lower boiling point than 2-phenylthis compound due to its smaller alkyl chain, making it more volatile and suitable for air fresheners .
- Solubility : Mthis compound’s shorter methyl group slightly improves water solubility compared to ethyl and isobutyl derivatives, which are predominantly oil-soluble .
Stability and Reactivity
This compound undergoes hydrolysis under acidic or alkaline conditions to yield anthranilic acid and ethanol. Compared to 2-phenylthis compound, its smaller ester group makes it more reactive. For example:
- Hydrolysis Rate : this compound hydrolyzes 30% faster than 2-phenylthis compound at pH 9 .
- Thermal Stability : Isobutyl anthranilate exhibits higher thermal stability (decomposes at 150°C) than this compound (decomposes at 120°C), attributed to steric hindrance from its branched alkyl chain .
Research Findings
- Natural Occurrence : this compound and 2-phenylthis compound are both identified in the essential oils of Dendrothyrium fungi, with this compound contributing to antifungal properties .
- Synthetic Pathways: this compound is synthesized via Fischer esterification (anthranilic acid + ethanol + acid catalyst), while 2-phenylthis compound requires a more complex route involving phenethyl alcohol and protective group chemistry .
Biological Activity
Ethyl anthranilate (EAA), a compound derived from anthranilic acid, has garnered attention for its diverse biological activities. This article explores the biological functions of EAA, focusing on its roles in microbial behavior, pharmacological effects, and potential applications in food and fragrance industries.
This compound is an ester formed from anthranilic acid and ethanol. Its chemical structure can be represented as follows:
This compound is known for its pleasant floral aroma and has been utilized in flavoring and fragrance applications.
Microbial Activity
Recent studies have highlighted the role of anthranilate, including EAA, in modulating microbial behavior, particularly in Pseudomonas aeruginosa.
- Biofilm Formation : EAA influences biofilm formation in P. aeruginosa, a pathogen associated with chronic infections. The compound acts as a signaling molecule that modulates pathogenicity-related phenotypes. It has been observed that anthranilate levels peak during the stationary phase of bacterial growth, which correlates with increased biofilm formation and altered antibiotic susceptibility .
- Antibiotic Susceptibility : EAA enhances the antibiotic susceptibility of various bacterial species, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus. The modulation of biofilm architecture by EAA suggests its potential use in overcoming antibiotic resistance .
Pharmacological Effects
EAA exhibits several pharmacological activities that warrant further investigation:
- Antinociceptive and Analgesic Properties : Research indicates that derivatives of anthranilate, including EAA, possess antinociceptive properties. Studies involving engineered strains of Escherichia coli have shown that methylated anthranilate derivatives exhibit significant analgesic effects .
- Antioxidant Activity : EAA has demonstrated promising antioxidant properties in various assays, such as DPPH and ABTS radical scavenging tests. These results indicate its potential as a natural antioxidant agent .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Its ability to enhance the efficacy of traditional antibiotics makes it a candidate for further development in antimicrobial therapies .
Applications in Food and Fragrance Industries
EAA is widely used in the food industry for flavoring due to its fruity and floral notes. It has been identified as a key odorant in wines, particularly Pinot Noir, where it contributes to the overall flavor profile . Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.
Case Studies
- Biofilm Modulation : A study demonstrated that the addition of EAA to Pseudomonas aeruginosa cultures resulted in significant changes to biofilm structure and antibiotic tolerance. The research concluded that EAA's signaling properties could be harnessed to develop new strategies for managing biofilm-associated infections .
- Antioxidant Evaluation : In vitro assays conducted on various anthranilate derivatives revealed that EAA exhibited radical scavenging activities comparable to established antioxidants like vitamin C. This positions EAA as a potential candidate for use in health supplements or food preservation .
Properties
IUPAC Name |
ethyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLPUMZVVGILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | ETHYL ANTHRANILATE | |
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DSSTOX Substance ID |
DTXSID6025272 | |
Record name | Ethyl anthranilate | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange | |
Record name | ETHYL ANTHRANILATE | |
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Record name | Ethyl anthranilate | |
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Boiling Point |
514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg | |
Record name | ETHYL ANTHRANILATE | |
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Solubility |
Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |
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Density |
1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120 | |
Record name | ETHYL ANTHRANILATE | |
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Vapor Pressure |
0.00232 [mmHg] | |
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Color/Form |
Colorless liquid | |
CAS No. |
87-25-2 | |
Record name | ETHYL ANTHRANILATE | |
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Melting Point |
55 °F (NTP, 1992), 13 °C | |
Record name | ETHYL ANTHRANILATE | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.